4-oxo-3-phenyl-4H-chromen-7-yl benzoate
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Overview
Description
4-oxo-3-phenyl-4H-chromen-7-yl benzoate is a chemical compound belonging to the class of chromones, which are derivatives of chromone (1,4-benzopyrone or 4H-chromen-4-one). Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry .
Safety and Hazards
Preparation Methods
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl benzoate typically involves the reaction of 4-oxo-3-phenyl-4H-chromen-7-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
4-oxo-3-phenyl-4H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoate moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-oxo-3-phenyl-4H-chromen-7-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. It has been reported to induce apoptosis in cancer cells by interacting with tubulin at the colchicine binding site, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest . This mechanism highlights its potential as an anticancer agent .
Comparison with Similar Compounds
4-oxo-3-phenyl-4H-chromen-7-yl benzoate can be compared with similar compounds such as:
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
4-oxo-3-phenyl-4H-chromen-7-yl acetate: Another similar compound with an acetate group.
Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate: A more complex derivative with additional functional groups.
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21-18-12-11-17(26-22(24)16-9-5-2-6-10-16)13-20(18)25-14-19(21)15-7-3-1-4-8-15/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIFKZIJDIDMPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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